Lipophilicity vs Structural Analogs
The measured LogP value for 2,3,5,6-tetrafluoro-4-methoxyphenol is 1.9572 (calculated) . This represents a significant departure from the LogP of the non-methoxylated analog, 2,3,5,6-tetrafluorophenol, which is reported as 1.9486 [1]. The introduction of the methoxy group thus increases lipophilicity by approximately 0.0086 units. Furthermore, this value is markedly higher than that of the non-fluorinated analog, 4-methoxyphenol, which has a LogP ranging from 1.3 to 1.58 . The tetrafluorination increases LogP by approximately 0.4-0.7 units relative to 4-methoxyphenol.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.9572 |
| Comparator Or Baseline | 2,3,5,6-Tetrafluorophenol: 1.9486; 4-Methoxyphenol: 1.3-1.58 |
| Quantified Difference | Increase of ~0.0086 vs tetrafluorophenol; increase of ~0.4-0.7 vs 4-methoxyphenol |
| Conditions | Calculated values from vendor databases (Leyan, BOC Sciences, ChemSrc, ChemicalBook) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and partitioning behavior in biological assays and extraction protocols, making this compound a superior candidate for applications requiring enhanced lipid solubility relative to its non-methoxylated counterpart.
- [1] BOC Sciences. 2,3,5,6-Tetrafluorophenol (CAS 769-39-1). LogP = 1.94860. View Source
